molecular formula C11H20N2O3 B2926694 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 188854-42-4

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B2926694
CAS No.: 188854-42-4
M. Wt: 228.292
InChI Key: ZOAYBBWITZNRCB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common method is the reaction of diethylamino carbamate with 1,4-dihydroxymethyl piperidine, followed by acylation with an appropriate reagent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:

  • 1-[(Diethylamino)carbonyl]piperidine-3-carboxylic acid
  • 1-[(Diethylamino)carbonyl]piperidine-2-carboxylic acid

These compounds share similar structural features but differ in the position of the carboxylic acid group on the piperidine ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(diethylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-9(6-8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYBBWITZNRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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